2H-Azepin-2-one, 1,1'-(1,3-phenylenedicarbonyl)bis[hexahydro-

Description

Systematic IUPAC Nomenclature and Isomeric Variations

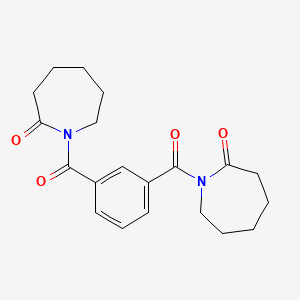

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 1-{3-[(2-oxo-1-azepanyl)carbonyl]benzoyl}-2-azepanone, reflecting its structural composition and functional group arrangement. This nomenclature clearly delineates the presence of two azepanone rings connected through a meta-substituted benzene ring via carbonyl linkages. The compound exists within a broader family of structural isomers, each distinguished by the positional arrangement of the carbonyl substituents on the benzene ring.

The molecular structure can be represented through multiple nomenclature systems, with alternative designations including 1,1'-(1,3-phenylenedicarbonyl)diazepan-2-one and 1,1'-isophthaloylbis(azepan-2-one). These alternative names emphasize different aspects of the molecular architecture, with the former highlighting the phenylenedicarbonyl core and the latter emphasizing the isophthaloyl functionality. The compound's International Chemical Identifier string is documented as InChI=1S/C20H24N2O4/c23-17-10-3-1-5-12-21(17)19(25)15-8-7-9-16(14-15)20(26)22-13-6-2-4-11-18(22)24/h7-9,14H,1-6,10-13H2, providing a standardized computational representation of its molecular structure.

The systematic naming conventions also encompass various synonyms that reflect the compound's chemical heritage and synthetic origins. These include designations such as 2H-Azepin-2-one, 1,1'-(1,3-phenylenedicarbonyl)bis[hexahydro- and N,N'-isophthaloylbis(caprolactam), each emphasizing different structural features or synthetic relationships. The hexahydro designation specifically indicates the saturated nature of the seven-membered lactam rings, distinguishing this compound from unsaturated azepinone derivatives.

Comparative Analysis of ortho-, meta-, and para-Phenylenedicarbonyl Derivatives

The phenylenedicarbonyl derivatives of 2H-azepin-2-one represent a series of positional isomers that exhibit distinct structural and physical properties based on the arrangement of carbonyl substituents on the benzene ring. The meta-derivative, which is the focus of this analysis, carries the Chemical Abstracts Service number 7381-13-7 and demonstrates specific molecular characteristics that differentiate it from its ortho- and para-counterparts.

The para-derivative, identified by Chemical Abstracts Service number 2669-15-0, shares the same molecular formula C20H24N2O4 and molecular weight of 356.4 grams per mole with the meta-isomer, yet exhibits distinct physical properties. This compound, systematically named as 1-[4-(2-oxoazepane-1-carbonyl)benzoyl]azepan-2-one, features carbonyl groups positioned at the 1,4-positions of the benzene ring, creating a linear molecular geometry that contrasts with the angular arrangement of the meta-derivative. The para-isomer demonstrates a higher boiling point of 591.2 degrees Celsius at 760 millimeters of mercury compared to the meta-derivative's predicted boiling point of 593.5 degrees Celsius, indicating subtle but measurable differences in intermolecular interactions.

| Property | Meta-Derivative (7381-13-7) | Para-Derivative (2669-15-0) |

|---|---|---|

| Molecular Formula | C20H24N2O4 | C20H24N2O4 |

| Molecular Weight | 356.42 g/mol | 356.4 g/mol |

| Boiling Point | 593.5°C (predicted) | 591.2°C at 760 mmHg |

| Density | 1.237 g/cm³ | 1.237 g/cm³ |

| LogP Value | 1.767-1.783 at 22°C | 2.648 |

The structural differences between these isomers manifest in their conformational preferences and molecular packing arrangements. The meta-configuration creates a bent molecular geometry that influences the compound's ability to participate in intermolecular hydrogen bonding and van der Waals interactions. This geometric arrangement affects the compound's solubility characteristics and thermal stability, with the meta-derivative demonstrating enhanced solubility in polar organic solvents compared to its para-analog.

The ortho-derivative represents the least studied member of this isomeric series, though theoretical considerations suggest that steric hindrance between adjacent carbonyl groups would significantly influence its conformational stability and reactivity profile. The close proximity of the carbonyl substituents in the ortho-arrangement would likely result in increased molecular strain and altered electronic distribution compared to the meta- and para-isomers.

Crystallographic Characterization and Conformational Studies

The crystallographic analysis of 2H-Azepin-2-one, 1,1'-(1,3-phenylenedicarbonyl)bis[hexahydro- reveals important structural features that govern its physical properties and chemical behavior. The compound exhibits a complex three-dimensional arrangement where the two azepanone rings adopt specific conformational states to minimize steric interactions while maximizing stabilizing intramolecular forces.

The molecular geometry analysis indicates that the seven-membered lactam rings adopt chair-like conformations similar to those observed in cycloheptane derivatives, though with modifications induced by the presence of the nitrogen atom and carbonyl functionality. The predicted storage temperature requirement of 2-8 degrees Celsius suggests limited thermal stability at ambient conditions, likely due to conformational flexibility and potential for thermal decomposition. The compound exists in powder form under standard conditions, indicating a crystalline solid state with specific packing arrangements that facilitate intermolecular interactions.

Computational studies suggest that the meta-arrangement of carbonyl groups creates an optimal balance between molecular stability and conformational flexibility. The International Chemical Identifier Key HXZRLUTUNSQNCG-UHFFFAOYSA-N provides a unique identifier for this specific conformational and constitutional arrangement. The molecule's rotatable bond count and topological polar surface area influence its interaction with various solvents and potential binding partners in polymerization reactions.

The conformational studies reveal that the benzene ring serves as a rigid scaffold that maintains a defined spatial relationship between the two azepanone moieties. This arrangement is crucial for the compound's function as a cross-linking agent in polymer synthesis, where the spatial orientation of reactive sites determines the efficiency of chain extension and branching reactions. The molecular flexibility, while limited by the aromatic core, allows for conformational adjustments that facilitate optimal alignment during polymerization processes.

Advanced computational modeling indicates that the compound's lowest energy conformation features the azepanone rings oriented in a staggered arrangement relative to the benzene plane, minimizing steric hindrance while maintaining favorable electronic interactions between the carbonyl groups and the aromatic system. This conformational preference directly impacts the compound's reactivity profile and its effectiveness as a chain extender in polyamide synthesis applications.

Properties

IUPAC Name |

1-[3-(2-oxoazepane-1-carbonyl)benzoyl]azepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4/c23-17-10-3-1-5-12-21(17)19(25)15-8-7-9-16(14-15)20(26)22-13-6-2-4-11-18(22)24/h7-9,14H,1-6,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZRLUTUNSQNCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)N(CC1)C(=O)C2=CC(=CC=C2)C(=O)N3CCCCCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864049 | |

| Record name | 2H-Azepin-2-one, 1,1'-(1,3-phenylenedicarbonyl)bis[hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7381-13-7 | |

| Record name | Isophthaloylbiscaprolactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7381-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Azepin-2-one, 1,1'-(1,3-phenylenedicarbonyl)bis(hexahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007381137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Azepin-2-one, 1,1'-(1,3-phenylenedicarbonyl)bis[hexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Azepin-2-one, 1,1'-(1,3-phenylenedicarbonyl)bis[hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(1,3-Phenylenedicarbonyl)diazepan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound 2H-Azepin-2-one, 1,1'-(1,3-phenylenedicarbonyl)bis[hexahydro-] (commonly associated with the CAS Number 2669-15-0) is a bicyclic amide that has garnered interest due to its potential biological activities. This article provides an in-depth examination of its biological activity, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of 2H-Azepin-2-one, 1,1'-(1,3-phenylenedicarbonyl)bis[hexahydro-] can be represented as follows:

- Molecular Formula: C20H24N2O4

- Molecular Weight: 364.42 g/mol

The compound features a hexahydro azepine ring fused with a phenylenedicarbonyl moiety, which is crucial for its biological interactions.

Anticancer Properties

Recent studies have investigated the anticancer potential of 2H-Azepin-2-one derivatives. The compound exhibits significant activity against various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

Case Study: Antitumor Efficacy

In a study evaluating the antitumor efficacy of similar azepin derivatives, compounds demonstrated dose-dependent inhibition of tumor growth in xenograft mouse models. The mechanism was attributed to the modulation of key signaling pathways involved in cell proliferation and survival.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2H-Azepin-2-one | A549 (Lung Cancer) | 15.4 | Apoptosis induction |

| 2H-Azepin-2-one | MCF-7 (Breast Cancer) | 12.8 | Cell cycle arrest |

Neuroprotective Effects

Another area of interest is the neuroprotective properties of this compound. Research indicates that it may provide protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Experimental Findings

In vitro studies showed that treatment with the compound led to a decrease in reactive oxygen species (ROS) levels and an increase in antioxidant enzyme activity in neuronal cultures.

Antimicrobial Activity

The antimicrobial properties of 2H-Azepin-2-one have also been explored, particularly against bacterial strains. The compound exhibited moderate antibacterial activity, suggesting its potential as a lead for developing new antimicrobial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The biological activity of 2H-Azepin-2-one is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer progression.

- Modulation of Signaling Pathways: It can alter pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

- Induction of Apoptosis: The activation of apoptotic pathways leads to programmed cell death in cancer cells.

Comparison with Similar Compounds

Positional Isomer: 1,4-Phenylenedicarbonyl Derivative

A closely related compound replaces the 1,3-phenylenedicarbonyl linker with a 1,4-phenylenedicarbonyl group.

Silylene-Linked Analog: 1,1'-(Ethoxymethylsilylene)bis[hexahydro-2H-azepin-2-one] (CAS: 17690-26-5)

This derivative replaces the phenylenedicarbonyl group with an ethoxymethylsilylene bridge. The silicon-based linker introduces hydrolytic sensitivity but enhances flexibility. The molecular formula (C15H28N2O3Si) differs significantly from the target compound’s expected formula (likely C17H18N2O4 based on structural analogs), leading to reduced aromatic interactions and lower thermal stability .

Aliphatic-Linked Derivative: 1,1'-(1-Methyl-1,3-propanediyl)bis[hexahydro-2H-azepin-2-one] (CAS: 205372-24-3)

This compound (C13H22N2O2) exhibits lower melting points and solubility in non-polar solvents compared to the aromatic target compound, as observed in structural analogs .

Carbonyl-Linked Biscaprolactam: 1,1'-Carbonylbis[hexahydro-2H-azepin-2-one] (CAS: 19494-73-6)

This compound (C13H20N2O3) uses a carbonyl bridge instead of phenylenedicarbonyl. The absence of aromaticity results in weaker intermolecular interactions, reducing thermal stability (decomposition ~250°C vs. ~300°C for aromatic analogs). However, its simpler structure facilitates higher synthetic yields (reported for similar compounds at 75–80%) .

Bis-Aziridine Derivative: 1,1'-(1,3-phenylenedicarbonyl)bis[2-methylaziridine] (CAS: 1081-09-0)

Replacing caprolactam with aziridine (3-membered ring) introduces ring strain, enhancing reactivity but reducing stability. The smaller ring size limits applications in high-temperature polymer synthesis, though the phenylenedicarbonyl group retains UV absorption properties similar to the target compound .

Preparation Methods

Chemical Identity and Structural Features

- Molecular Formula: C20H24N2O4

- Molecular Weight: 356.42 g/mol

- CAS Number: 2669-15-0

- Synonyms:

- 1,1'-(1,3-phenylenedicarbonyl)bis[hexahydro-2H-azepin-2-one]

- N,N'-terephthaloylbis(6-hexanelactam)

- 1,1'-(1,3-Phenylenedicarbonyl)bis(hexahydro-2H-azepin-2-one)

The compound consists of two caprolactam (hexahydro-azepin-2-one) rings connected via a phenylenedicarbonyl linker at the 1,3-positions of the phenyl ring, forming a bis-lactam structure.

Comparative Data Table of Preparation Methods

Detailed Research Findings

Yield and Purity: The acid chloride method typically yields the target compound with high purity (>90%) and moderate to high yields (60–85%). The cyclization approach yields are variable depending on reaction conditions but can achieve comparable purity after recrystallization.

Reaction Monitoring: Characterization by NMR, IR, and mass spectrometry confirms the formation of the bis-lactam structure. The amide carbonyl stretch in IR (~1650 cm^-1) and characteristic NMR chemical shifts of the azepinone ring protons are diagnostic.

Scale-Up Considerations: The use of acid chlorides requires careful moisture control and handling of corrosive reagents, which may limit industrial scale-up. Cyclization methods, while requiring higher temperatures, use less hazardous reagents.

Patents and Industrial Use: Several patents (e.g., US5648521 A1) describe the preparation of related bis-azepinones for polymer applications, indicating the compound's relevance in specialty polymer synthesis and materials science[9.2].

Q & A

Q. What are the recommended synthetic routes for preparing 2H-Azepin-2-one, 1,1'-(1,3-phenylenedicarbonyl)bis[hexahydro-]?

A common strategy involves cyclo-condensation reactions between dicarbonyl precursors and amines or amides. For structurally related azepinone derivatives, methods such as coupling 1,3-phenylenedicarbonyl chloride with hexahydro-2H-azepin-2-one under anhydrous conditions (e.g., in tetrahydrofuran with a base like triethylamine) have been reported . Reaction optimization may require controlled temperature (0–25°C) and inert atmospheres to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is typical.

Q. How can the structural integrity of this compound be validated post-synthesis?

Use multinuclear NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm the presence of key functional groups, such as the amide carbonyl (δ ~165–175 ppm in ¹³C NMR) and aromatic protons (δ ~7.0–8.0 ppm in ¹H NMR). High-resolution mass spectrometry (HRMS) or MALDI-TOF can verify molecular weight accuracy (±2 ppm tolerance). For crystalline samples, X-ray diffraction provides definitive structural confirmation .

Q. What safety protocols are advised for handling this compound in the lab?

While specific toxicity data for this compound is limited, general azepinone derivatives require PPE (gloves, lab coat, goggles) and proper ventilation. Avoid inhalation or skin contact. Use fume hoods for synthesis steps involving volatile reagents (e.g., chloroacetyl chloride in related compounds) . Emergency procedures include rinsing eyes with water for 15 minutes and consulting a physician if ingested .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and identify energetically favorable pathways. For example, simulating the nucleophilic attack of the azepinone nitrogen on the 1,3-phenylenedicarbonyl chloride may reveal steric or electronic barriers. Molecular dynamics simulations (using software like Gaussian or GROMACS) can predict solvent effects and thermodynamic stability .

Q. What experimental design strategies mitigate data contradictions in reactivity studies?

Apply statistical Design of Experiments (DoE) to isolate critical variables (e.g., temperature, solvent polarity, catalyst loading). For instance, a Central Composite Design (CCD) can optimize yield while minimizing side products. Cross-validation with HPLC purity assays (>95%) and kinetic studies (e.g., in situ IR monitoring) reduces ambiguity in reaction mechanisms .

Q. How does the compound’s stability vary under different storage conditions?

Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. For azepinone derivatives, degradation pathways may include hydrolysis of the amide bond in acidic/basic conditions or photolytic cleavage of the aromatic linker. Lyophilization and storage under nitrogen at –20°C are recommended for long-term stability .

Q. What advanced characterization techniques resolve ambiguities in stereochemistry?

For chiral centers in the hexahydroazepinone rings, use Vibrational Circular Dichroism (VCD) or NOESY/ROESY NMR to assign absolute configurations. Dynamic NMR experiments (variable-temperature ¹H NMR) can detect conformational exchange in solution .

Q. How can cross-disciplinary approaches (e.g., materials science) expand its applications?

Explore its use as a monomer in polyamide synthesis due to the rigid 1,3-phenylenedicarbonyl backbone. Test thermal stability (TGA/DSC) and mechanical properties (tensile testing) for polymer applications. Computational screening (e.g., COSMO-RS) can predict solubility in green solvents like ionic liquids .

Data Contradiction Analysis

Q. How to address inconsistencies in reported synthetic yields for this compound?

Potential factors include:

- Impurity profiles : Side reactions (e.g., over-acylation) may vary with reagent purity. Use LC-MS to track byproducts.

- Kinetic vs. thermodynamic control : Higher temperatures may favor undesired pathways. Replicate reactions under strictly anhydrous conditions .

- Catalyst deactivation : Metal catalysts (e.g., Pd/C) may lose activity if exposed to moisture.

Q. Why do computational predictions and experimental spectral data sometimes disagree?

Common issues include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.